molecular formula C15H10O B11895657 2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde

2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B11895657
M. Wt: 206.24 g/mol
InChI Key: QIXORMWWCPPJNW-UHFFFAOYSA-N
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Description

2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde is a specialty organic compound offered For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. This molecule features both an aldehyde and an ethynyl (acetylene) functional group on a biphenyl scaffold, making it a versatile and valuable building block in synthetic chemistry. Researchers can utilize this bifunctional reagent in various cross-coupling reactions, such as Sonogashira and Suzuki reactions, for the synthesis of complex molecular architectures. The aldehyde group is a key handle for subsequent transformations, including condensation to form imines or hydrazones, or reduction to alcohols. The rigid, conjugated biphenyl core contributes to its potential application in the development of organic electronic materials and liquid crystals. The compound is typically stored in a cool, dark place, sealed under dry conditions, and often under an inert atmosphere to maintain stability. As a key intermediate, it holds significant value in medicinal chemistry for the construction of drug-like molecules and in materials science for creating novel organic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10O

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2-ethynylphenyl)benzaldehyde

InChI

InChI=1S/C15H10O/c1-2-12-7-3-5-9-14(12)15-10-6-4-8-13(15)11-16/h1,3-11H

InChI Key

QIXORMWWCPPJNW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C2=CC=CC=C2C=O

Origin of Product

United States

Synthetic Methodologies for 2 Ethynyl 1,1 Biphenyl 2 Carbaldehyde and Its Analogs

Transition Metal-Catalyzed Cross-Coupling Strategies

The assembly of the core biphenyl (B1667301) structure and the installation of the ethynyl (B1212043) group are predominantly accomplished using palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, functional group tolerance, and the ability to form specific carbon-carbon bonds with high selectivity.

Sonogashira Coupling Approaches for Ethynyl Moiety Introduction

The Sonogashira coupling is a cornerstone reaction for the introduction of the ethynyl group onto an aromatic ring. libretexts.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org In the context of synthesizing 2'-ethynyl-[1,1'-biphenyl]-2-carbaldehyde, this reaction would typically involve the coupling of an appropriately substituted biphenyl halide with a protected or terminal acetylene (B1199291) derivative.

The general mechanism proceeds via two interconnected catalytic cycles. libretexts.org The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne and a base. libretexts.org

Catalyst SystemReactantsConditionsYield
Pd(PPh₃)₂Cl₂ / CuIAryl halide, Terminal alkyneAmine base, Room temperatureVaries
Pd(OAc)₂ / LigandAryl bromide, Terminal alkyneBase, SolventVaries
Copper-free systemsAryl halide, Terminal alkynePalladium catalyst, BaseVaries

Modern iterations of the Sonogashira reaction have focused on developing copper-free conditions to avoid the formation of undesirable alkyne homocoupling byproducts. libretexts.orgorganic-chemistry.org These methods often employ more sophisticated palladium catalysts and specific ligands to facilitate the coupling. The reaction's versatility allows for a broad range of functional groups to be tolerated, which is crucial when dealing with a bifunctional molecule like this compound. organic-chemistry.org

Suzuki-Miyaura Coupling in the Construction of Biphenyl Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for constructing biaryl systems. nih.govyoutube.com This reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. youtube.com For the synthesis of the target molecule, this would entail reacting a suitably substituted phenylboronic acid with a substituted halobenzene. For instance, 2-bromobenzaldehyde (B122850) could be coupled with a phenylboronic acid derivative. sigmaaldrich.com

The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex (usually facilitated by a base), and reductive elimination to form the desired biphenyl product and regenerate the Pd(0) catalyst. youtube.com

Palladium CatalystOrganoboron ReagentOrganohalideBase
Pd(PPh₃)₄Arylboronic acidAryl iodide/bromideNa₂CO₃, K₂CO₃
Pd(OAc)₂ / LigandArylboronic esterAryl triflateCs₂CO₃, K₃PO₄
Buchwald-type palladacyclesVariousAryl chlorideVarious

The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and scope. The development of highly active and sterically hindered phosphine (B1218219) ligands has expanded the utility of the Suzuki-Miyaura coupling to include less reactive aryl chlorides. nih.gov

Other Catalytic Cross-Coupling Methodologies for Biphenyl Formation

While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions can also be employed for the synthesis of the biphenyl scaffold. These include:

Stille Coupling: This reaction couples an organotin compound with an organohalide, catalyzed by palladium. It offers the advantage of being tolerant to a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback.

Hiyama Coupling: This involves the coupling of an organosilane with an organohalide, activated by a fluoride (B91410) source. It is considered a more environmentally friendly alternative to Stille coupling.

Negishi Coupling: This method utilizes an organozinc reagent coupled with an organohalide, typically catalyzed by palladium or nickel. Organozinc reagents are generally more reactive than organoboron or organotin compounds.

Coupling with Arenediazonium Salts: Arenediazonium salts are highly reactive electrophilic coupling partners in palladium-catalyzed C-C bond-forming reactions. thieme.de They can react at ambient temperatures with simple palladium pre-catalysts without the need for activating ligands. thieme.de

Formylation Reactions for the Installation of the Carbaldehyde Group

The introduction of the carbaldehyde (formyl) group onto the biphenyl core is a critical step in the synthesis of this compound. researchgate.net This transformation can be achieved through various formylation methods. wikipedia.orgtcichemicals.com

One common approach is the Vilsmeier-Haack reaction , where a substituted aromatic compound is treated with a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.orgtcichemicals.com This method is particularly effective for electron-rich aromatic rings. Another strategy is the Duff reaction , which uses hexamethylenetetramine to formylate phenols and other electron-rich aromatics. wikipedia.orgtcichemicals.com For sterically hindered positions, the Rieche formylation using dichloromethyl methyl ether can be suitable. tcichemicals.com

Alternatively, the formyl group can be introduced through the oxidation of a methyl group or the reduction of a carboxylic acid or its derivative. Another powerful technique is the palladium-catalyzed carbonylation of an aryl halide in the presence of a reducing agent. For instance, formic acid can serve as a source of carbon monoxide in a palladium-catalyzed formylation of aryl iodides. researchgate.net

Formylation MethodReagentsSubstrate Suitability
Vilsmeier-HaackDMF, POCl₃Electron-rich aromatics
Duff ReactionHexamethylenetetraminePhenols, electron-rich aromatics
Rieche FormylationDichloromethyl methyl etherSterically hindered aromatics
Pd-catalyzed CarbonylationCO or CO source, Pd catalyst, Aryl halideAryl halides

Modular Synthetic Approaches and Sequential One-Pot Procedures

Sequential one-pot procedures are particularly elegant. For example, a reaction sequence could involve an initial Suzuki-Miyaura coupling to form the biphenyl skeleton, followed by a Sonogashira coupling to introduce the ethynyl group, all within the same reaction vessel. Such a process would require careful selection of catalysts and reaction conditions to ensure compatibility between the different reaction steps. Research has demonstrated the feasibility of one-pot syntheses for complex molecules, including those with multiple functional groups. researchgate.net

Synthesis of Substituted Derivatives of this compound

The synthetic methodologies described above are highly adaptable for the preparation of a wide array of substituted derivatives of this compound. By starting with appropriately substituted precursors, a variety of functional groups can be incorporated into either of the phenyl rings.

For example, to synthesize a derivative with a substituent on the ethynyl-bearing ring, one could start with a substituted 1-bromo-2-iodobenzene. A Suzuki-Miyaura coupling would form the substituted biphenyl, followed by a Sonogashira coupling to introduce the ethynyl group. Similarly, substituents can be introduced on the carbaldehyde-bearing ring by using a substituted 2-bromobenzaldehyde in the initial Suzuki-Miyaura coupling. The synthesis of various substituted biphenyls and ethynyl derivatives has been reported, highlighting the broad scope of these cross-coupling reactions. nih.govresearchgate.netnih.govnih.gov The synthesis of substituted pyrimidinetrione carbaldehyde hydrazones and diethyl (pyrrolidin-2-yl)phosphonates also demonstrates the versatility of these synthetic strategies in creating complex, functionalized molecules. nih.govmdpi.com

Exploration of Precursor Chemistry and Strategic Starting Materials

The synthesis of this compound, a molecule featuring a specific arrangement of formyl and ethynyl functional groups on a biphenyl scaffold, necessitates a strategic selection of starting materials and a carefully planned synthetic sequence. The core of the synthetic challenge lies in the efficient and selective construction of the biphenyl linkage while preserving or strategically introducing the reactive aldehyde and terminal alkyne moieties. The primary strategies revolve around well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for the formation of the biphenyl C-C bond and the Sonogashira coupling for the introduction of the ethynyl group.

Strategic Approach 1: Suzuki-Miyaura Coupling as the Key Biphenyl-Forming Step

This approach prioritizes the construction of the biphenyl backbone as the central synthetic transformation. A key precursor for this strategy is a phenyl ring bearing both an ethynyl group and a boronic acid (or its ester equivalent), which can then be coupled with a halogenated benzaldehyde (B42025) derivative. A significant advantage of this approach is the commercial availability of key building blocks.

A particularly valuable starting material for this strategy is (2-ethynylphenyl)boronic acid . biosynth.comachemblock.comsigmaaldrich.com Its availability simplifies the synthetic route considerably. This precursor can be coupled with a suitable 2-halobenzaldehyde, such as 2-bromobenzaldehyde or 2-iodobenzaldehyde, under standard Suzuki-Miyaura conditions to furnish the target compound.

The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base, like Na₂CO₃ or K₂CO₃, in a suitable solvent system, often a mixture of an organic solvent and water. organic-chemistry.orgnih.gov

Table 1: Representative Precursors for Suzuki-Miyaura Coupling Strategy

Precursor 1Precursor 2Coupling ReactionKey Advantages
(2-Ethynylphenyl)boronic acid2-BromobenzaldehydeSuzuki-MiyauraConvergent synthesis; commercial availability of the boronic acid precursor. biosynth.comachemblock.comsigmaaldrich.com
2-Formylphenylboronic acid1-Bromo-2-ethynylbenzeneSuzuki-MiyauraUtilizes a different set of commercially available precursors.

The feasibility of this approach is supported by the extensive literature on Suzuki-Miyaura couplings of various substituted arylboronic acids with aryl halides. nih.govresearchgate.netnih.gov The reaction is known for its high functional group tolerance, which is crucial when working with a reactive aldehyde group.

Strategic Approach 2: Sonogashira Coupling for Ethynyl Group Installation

An alternative strategy involves forming the biphenyl linkage first, followed by the introduction of the ethynyl group via a Sonogashira coupling. This approach would commence with the synthesis of a 2'-halo-[1,1'-biphenyl]-2-carbaldehyde intermediate.

This biphenyl precursor could potentially be synthesized via a Suzuki-Miyaura coupling between a 2-formylphenylboronic acid and a dihalobenzene, followed by selective functionalization. However, a more direct route would be the coupling of 2-bromobenzaldehyde with a 2-halophenylboronic acid. Once the 2'-halo-[1,1'-biphenyl]-2-carbaldehyde is obtained, a Sonogashira coupling with a terminal alkyne, such as trimethylsilylacetylene (B32187) (followed by deprotection) or ethynyltrimethylsilane, would yield the final product.

The Sonogashira coupling is a robust method for the formation of C(sp)-C(sp²) bonds and typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base in a suitable solvent. wikipedia.orgorganic-chemistry.orglibretexts.org

Table 2: Representative Precursors for Sonogashira Coupling Strategy

Biphenyl IntermediateAlkyne SourceCoupling ReactionKey Considerations
2'-Iodo-[1,1'-biphenyl]-2-carbaldehydeEthynyltrimethylsilaneSonogashiraSynthesis of the biphenyl intermediate is required; potential for side reactions involving the aldehyde.
2'-Bromo-[1,1'-biphenyl]-2-carbaldehydePhenylacetylene (B144264) (as a model)SonogashiraBromides are generally less reactive than iodides in Sonogashira couplings. wikipedia.org

While this approach is viable, it may be less convergent than the first strategy and requires the synthesis of a bifunctional biphenyl intermediate, which might involve additional steps and potential purification challenges. The choice between an iodo or bromo substituent on the biphenyl intermediate is also a strategic one, with iodides generally exhibiting higher reactivity in Sonogashira couplings. wikipedia.org

Chemical Reactivity and Transformation Pathways of 2 Ethynyl 1,1 Biphenyl 2 Carbaldehyde

Transformations Involving the Carbaldehyde Functionality

The carbaldehyde group, a classic electrophilic center, is a primary site for a variety of chemical transformations. Its reactivity is influenced by the steric hindrance and electronic effects imposed by the biphenyl (B1667301) backbone.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. libretexts.orgmasterorganicchemistry.com The reactivity of the aldehyde can be influenced by both steric and electronic factors. While specific studies on 2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde are not prevalent in the literature, the reactivity of the closely related biphenyl-2-carboxaldehyde provides valuable insights. sigmaaldrich.com The presence of the second phenyl ring at the ortho position can create significant steric hindrance, potentially slowing the rate of nucleophilic attack compared to a simpler benzaldehyde (B42025). libretexts.org

Common nucleophiles that can add to the aldehyde include organometallic reagents (like Grignard reagents or organolithium compounds) to form secondary alcohols, and hydride reagents (such as sodium borohydride (B1222165) or lithium aluminum hydride) for reduction to the corresponding primary alcohol. Cyanide ions can also add to form cyanohydrins, which are versatile synthetic intermediates. The general mechanism for nucleophilic addition is depicted below:

Step 1: Nucleophilic attack on the carbonyl carbon. Step 2: Protonation of the resulting alkoxide.

The table below illustrates typical nucleophilic addition reactions that analogous biphenyl aldehydes undergo.

NucleophileReagent ExampleProduct TypeReference
HydrideSodium Borohydride (NaBH4)Primary Alcohol google.com
AlkylMethylmagnesium Bromide (CH3MgBr)Secondary Alcohol youtube.com
CyanideSodium Cyanide (NaCN)Cyanohydrin masterorganicchemistry.com

The carbaldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. ambeed.com This reaction is typically reversible and acid-catalyzed. The formation of an imine from this compound would proceed through the initial nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine.

These imine intermediates can be valuable in their own right for further functionalization or can be used in situ for subsequent reactions. For instance, the formation of imines is a key step in various named reactions like the Wittig reaction (with phosphorus ylides) or the Horner-Wadsworth-Emmons reaction to form alkenes. While specific examples with this compound are not documented, the general reactivity of aldehydes in these transformations is well-established. libretexts.org

The table below summarizes common condensation reactions applicable to aldehydes.

Reagent TypeSpecific ReagentProduct TypeReference
Primary AmineAnilineImine (Schiff Base) google.com
HydroxylamineHydroxylamine HydrochlorideOxime nih.gov
HydrazineHydrazineHydrazone nih.gov

The aldehyde group of this compound can be reduced to a primary alcohol, (2'-ethynyl-[1,1'-biphenyl]-2-yl)methanol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (NaBH4) is a mild reducing agent suitable for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol. For a more potent reduction, lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) can be employed, although it is less chemoselective and would also reduce other sensitive functional groups if present. google.com

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2), is another effective method. However, under these conditions, the ethynyl (B1212043) group may also be reduced, leading to a mixture of products unless carefully controlled.

ReagentConditionsProductReference
Sodium Borohydride (NaBH4)Methanol, Room Temperature(2'-Ethynyl-[1,1'-biphenyl]-2-yl)methanol google.com
Lithium Aluminum Hydride (LiAlH4)Diethyl ether, then H3O+ workup(2'-Ethynyl-[1,1'-biphenyl]-2-yl)methanol google.com
H2, Pd/CEthanol, 1 atm(2'-Ethynyl-[1,1'-biphenyl]-2-yl)methanol (potential for alkyne reduction) researchgate.net

Reactivity of the Ethynyl Moiety

The ethynyl group is a versatile functional group that can participate in a wide array of reactions, including additions, cyclizations, and coupling reactions. Its reactivity in the context of the 2'-ethynyl-[1,1'-biphenyl] scaffold allows for the construction of complex polycyclic systems.

The proximate positioning of the ethynyl group and the second phenyl ring in this compound creates an ideal substrate for intramolecular cyclization reactions. These reactions can be triggered by various catalysts, particularly transition metals like gold, platinum, or palladium, or under thermal or acidic conditions.

One prominent pathway is the intramolecular electrophilic cyclization. For instance, in a related system, 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones undergo an iodine monochloride-induced electrophilic iodocyclization at the ipso-position to form spiroconjugated molecules. nih.gov A similar transformation could be envisioned for this compound, where an electrophile activates the alkyne, followed by attack from the adjacent phenyl ring to form a new ring system, potentially a substituted fluorene (B118485) or a spirocyclic compound, depending on the reaction conditions and the nature of the electrophile.

Another possibility is a radical-mediated cyclization. Thermal or radical-initiated reactions could lead to the formation of phenanthrene (B1679779) derivatives through a cascade of cyclization and rearrangement steps.

Reaction TypeCatalyst/ConditionsPotential Product TypeReference (Analogous Systems)
Electrophilic CyclizationIClSpirocyclic compounds nih.gov
Transition Metal Catalyzed CyclizationPd(OAc)2Indole derivatives (from related anilines) mdpi.com
Radical CyclizationThermal/Radical InitiatorPhenanthrene derivatives uwaterloo.ca

The ethynyl group can undergo intermolecular reactions with various nucleophiles. Hydration of the alkyne, typically catalyzed by mercury(II) salts in the presence of acid, would lead to the formation of a methyl ketone (2'-(1-oxoethyl)-[1,1'-biphenyl]-2-carbaldehyde) via an enol intermediate, following Markovnikov's rule.

Hydroarylation, the addition of an arene across the alkyne, is another potential transformation, often catalyzed by transition metals like gold or platinum. This would result in the formation of a more complex, multi-aromatic system. While specific examples for this compound are scarce, the general reactivity of terminal alkynes in these reactions is well-documented.

Reaction TypeCatalyst/ConditionsProduct TypeReference (General Reactivity)
HydrationHgSO4, H2SO4, H2OMethyl Ketone nih.gov
HydroarylationAu(I) or Pt(II) catalyst, AreneSubstituted Stilbene derivative acs.org
Sonogashira CouplingPd(PPh3)4, CuI, Amine base, Aryl halideDisubstituted Alkyne mdpi.com

Alkyne Metathesis and Oligomerization Phenomena

Alkyne metathesis is an equilibrium-driven reaction that involves the cleavage and reformation of carbon-carbon triple bonds, often catalyzed by metal-alkylidyne complexes. To drive the reaction towards the desired products, byproducts are typically removed, for instance, through the evaporation of small alkynes or the precipitation of larger, insoluble ones. While this methodology has been successfully employed for the synthesis of various molecular architectures, including macrocycles and molecular cages, the formation of ethynylene-linked three-dimensional structures remains a significant challenge due to the non-directional nature of alkyne metathesis and the potential for self-reaction of the alkyne groups.

In the context of this compound, the ethynyl group can participate in oligomerization reactions, a process where multiple monomer units combine to form a larger molecule, or oligomer. This process can be influenced by various factors, including the reaction conditions and the presence of catalysts. For instance, studies on related dithiol compounds have shown that oligomerization can occur without the need for expensive or toxic metal catalysts, highlighting the potential for more environmentally friendly synthetic routes. The resulting oligomers can exist as a dynamic combinatorial library of different chain lengths and even macrocycles.

Reactions of the Biphenyl Core

The biphenyl core of this compound provides a robust framework that can undergo various functionalization and rearrangement reactions.

Directed C-H Functionalization Strategies

C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-X bonds (where X is a functional group) without the need for harsh reagents. This approach is highly valued for its efficiency in the synthesis and modification of complex molecules like drugs and natural products.

In biphenyl systems, directing groups can be employed to achieve site-selective C-H activation. For example, a nitrile group has been shown to direct the meta-C-H olefination, acetoxylation, and iodination of biaryl compounds. This directed functionalization is facilitated by a ligand-containing Pd-Ag heterodimeric transition state. The nitrile group's ability to be converted into other valuable functionalities, such as amines and acids, further enhances the synthetic utility of this method. While the aldehyde group in this compound can

Mechanistic Investigations of Key Reaction Pathways of this compound

The unique structural arrangement of this compound, featuring a nucleophilic ethynyl group and an electrophilic carbaldehyde function in proximity on a flexible biphenyl scaffold, gives rise to a rich and complex reactive landscape. Mechanistic investigations into its transformations, primarily through computational studies of analogous systems and experimental observations of related compounds, have elucidated several key reaction pathways. These pathways are often initiated by the activation of either the ethynyl or the carbaldehyde group, leading to intramolecular cyclizations and rearrangements.

A significant body of research has focused on transition metal-catalyzed reactions, where the ethynyl group is activated towards nucleophilic attack. Gold(I) catalysts, in particular, have been shown to be highly effective in activating alkynes. acs.org The general mechanism involves the coordination of the gold(I) complex to the alkyne, which increases its electrophilicity and makes it susceptible to intramolecular attack by a nucleophile. youtube.com In the case of this compound, the second phenyl ring or the aldehyde oxygen can act as the intramolecular nucleophile.

Another plausible pathway involves an intramolecular aldol-type reaction. Under basic conditions, an enolate can be formed from the aldehyde, which could then potentially interact with the ethynyl group. However, given the lower acidity of aldehydic protons compared to other potential reaction sites, this pathway is generally considered less favorable than metal-catalyzed cyclizations unless specific reagents are employed to promote enolate formation.

Furthermore, under electrophilic conditions, such as in the presence of iodine monochloride (ICl), cyclization can be induced. Studies on similar biphenyl alkynone systems have demonstrated that electrophilic iodocyclization can occur selectively at the ipso-position of the biphenyl ring. This suggests a pathway where the biphenyl system itself acts as a nucleophile, attacking the activated alkyne.

Finally, the synthesis of dibenzo[a,e]pentalene derivatives from precursors containing the 2-ethynylbiphenyl framework points towards the possibility of reductive or thermal cyclization pathways, leading to the formation of polycyclic aromatic systems.

Transition Metal-Catalyzed Intramolecular Cyclization

Transition metal catalysis, particularly with gold(I), offers a powerful method for the selective cyclization of this compound and related systems. The reaction is initiated by the formation of a π-complex between the gold(I) catalyst and the alkyne. This coordination polarizes the C≡C bond, making it highly electrophilic.

One likely pathway is a 6-endo-dig cyclization, where the oxygen atom of the aldehyde group acts as the nucleophile, attacking the activated alkyne. This would lead to the formation of a pyrylium (B1242799) intermediate. Subsequent transformations of this intermediate can lead to a variety of products. DFT calculations on related enynal systems have shown that the formation of such pyrylium intermediates via intramolecular addition of the carbonyl group to the alkyne is a feasible process. acs.org

Alternatively, the biphenyl ring can act as the nucleophile in a hydroarylation reaction. This intramolecular Friedel-Crafts-type reaction would lead to the formation of a six-membered ring, resulting in a dibenzo[a,e]pentalene precursor. The regioselectivity of this attack (i.e., which position on the phenyl ring attacks the alkyne) would be influenced by the electronic and steric properties of the system. Gold(I)-catalyzed intramolecular hydroarylation of alkynes has been established as a step- and atom-economical method for creating cyclic structures. rsc.org

Computational studies on related gold(I)-catalyzed hydroarylations have provided insights into the energetics of these processes. The activation barriers for the nucleophilic attack of the arene onto the gold-activated alkyne are typically in a range that allows the reaction to proceed under mild conditions.

Representative Energetics for Gold(I)-Catalyzed Intramolecular Hydroarylation of an Aryl Alkyne

StepIntermediate/Transition StateCalculated Free Energy (kcal/mol)
1Reactant + Au(I) Catalyst0.0
2Alkyne-Au(I) π-Complex-5.0 to -10.0
3Transition State (Arene Attack)+15.0 to +25.0
4Cyclized Intermediate-10.0 to -20.0
5Product + Au(I) Catalyst-25.0 to -40.0

This table presents hypothetical yet representative free energy values for the key steps in a gold(I)-catalyzed intramolecular hydroarylation, based on published DFT studies of similar systems. The actual values for this compound may vary.

Electrophilic Cyclization Pathways

The reaction of this compound with electrophiles can trigger intramolecular cyclization. For instance, the use of iodine monochloride (ICl) can lead to an electrophilic iodocyclization. In this mechanism, the ICl activates the alkyne by forming a bridged iodonium (B1229267) ion intermediate. This highly electrophilic species is then attacked by the adjacent biphenyl ring in an ipso-cyclization. This type of cyclization, where the attack occurs at the carbon atom already bearing a substituent (in this case, the other phenyl ring), can lead to the formation of spirocyclic structures. Subsequent rearrangement or elimination steps would then determine the final product.

The preference for ipso-cyclization over a more conventional electrophilic aromatic substitution at an ortho or para position is a notable feature of this pathway and is influenced by the geometry of the substrate, which pre-disposes the molecule for this type of ring closure.

Radical-Mediated Cyclizations

Mechanistic pathways involving radical intermediates are also conceivable, particularly under photolytic or radical-initiating conditions. For example, photocatalytic methods could be employed to generate radical species. A plausible mechanism could involve the formation of a ketyl radical through single-electron transfer (SET) to the carbonyl group. This radical could then undergo intramolecular addition to the alkyne.

Control experiments in related systems have shown that the presence of radical scavengers like butylated hydroxytoluene (BHT) or 2,2,6,6-tetramethylpiperidinooxy (TEMPO) can inhibit the reaction, providing evidence for the involvement of radical intermediates. DFT calculations on the cyclization of radical cations have shown significantly lower activation barriers compared to their neutral counterparts, suggesting that radical-mediated pathways can be highly efficient. researchgate.net

Comparison of Calculated Activation Free Energies for Neutral vs. Radical Cation Cyclization

Reactant TypeCyclization PathwayActivation Free Energy (kcal/mol)
Neutral EnamineIntramolecular Cyclization35.9
Cationic RadicalIntramolecular Cyclization3.8

This table, based on published DFT calculations for a model system, illustrates the significant lowering of the activation barrier for intramolecular cyclization upon formation of a radical cation, highlighting the potential feasibility of radical-mediated pathways. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Ethynyl 1,1 Biphenyl 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde. The distinct electronic environments of the aldehyde, ethynyl (B1212043), and biphenyl (B1667301) moieties result in a characteristic NMR fingerprint. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information, with the aldehyde proton typically appearing at a highly deshielded chemical shift of around 9-10 ppm. pressbooks.pubopenstax.orglibretexts.org The protons on the aromatic rings resonate in the 7-8 ppm region, while the acetylenic proton, if present, would be found near 3 ppm. In the ¹³C NMR spectrum, the carbonyl carbon is characteristically observed between 190-200 ppm, and the sp-hybridized carbons of the ethynyl group appear around 80-90 ppm. pressbooks.pubopenstax.org

Multi-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC)

While 1D NMR provides foundational data, multi-dimensional NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex spin systems like that of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu It is instrumental in tracing the connectivity of protons within each of the two phenyl rings, revealing ortho, meta, and para coupling networks.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners, revealing all protons within a given spin system. omicsonline.org This is particularly useful for identifying all protons belonging to a single aromatic ring, even when some couplings are not resolved in the COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs (¹JCH). sdsu.edunih.gov It provides a powerful method to assign the ¹³C signal for every protonated carbon on the biphenyl rings by linking the already-assigned proton shifts to their corresponding carbon atoms.

Correlation from the aldehyde proton to the C2 and C1' carbons, confirming the position of the aldehyde group.

Correlations from the protons on one ring to the carbons of the other ring, across the biphenyl linkage, which unambiguously establishes the biphenyl connectivity.

Correlations from the protons on the C3' and C1' positions to the ethynyl carbons, confirming the location of the alkyne substituent.

A summary of expected key HMBC correlations for structural confirmation is presented in the table below.

Proton(s)Correlated Carbon(s)Structural Information Confirmed
Aldehyde H (CHO)C2, C1'Position of the carbaldehyde group
H6C1, C2, C1', C2'Connectivity across the biphenyl bond
H3'C1', C2', C4', Ethynyl CPosition of the ethynyl group

Stereochemical and Conformational Analysis via NMR

The presence of substituents at the ortho positions (C2 and C2') of the biphenyl core introduces restricted rotation around the C1-C1' single bond. This phenomenon, known as atropisomerism, can lead to the existence of stable, non-interconverting rotational isomers (atropisomers) if the rotational energy barrier is sufficiently high. pharmaguideline.comslideshare.net The steric hindrance between the aldehyde group at C2 and the ethynyl group at C2' makes this compound a candidate for axial chirality. pharmaguideline.comnih.gov

NMR spectroscopy is a powerful tool for investigating this conformational behavior. tandfonline.comtandfonline.com The dihedral angle between the two phenyl rings significantly influences the chemical shifts of the ortho and para protons. utah.edursc.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons on the different rings, offering direct evidence of their spatial proximity and thus the preferred conformation. Furthermore, variable temperature (VT) NMR studies can be employed to measure the energy barrier to rotation. By monitoring the coalescence of signals from the two atropisomers as the temperature is raised, the rate of interconversion and the free energy of activation (ΔG‡) for rotation can be determined.

Quantitative NMR for Reaction Monitoring

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance without the need for identical reference standards of the analyte. nih.gov This technique can be effectively applied to monitor the progress of reactions that synthesize or modify this compound.

For instance, in a Sonogashira coupling reaction to introduce the ethynyl group, qNMR can be used to monitor the consumption of the starting materials (e.g., 2'-iodo-[1,1'-biphenyl]-2-carbaldehyde) and the formation of the final product. rsc.orgnih.govlibretexts.org This is achieved by integrating a characteristic, well-resolved signal of the analyte against a signal from a known amount of an internal standard. The highly deshielded aldehyde proton signal is often an excellent candidate for such monitoring due to its location in a region of the ¹H NMR spectrum that is typically free of other signals. openstax.orgnih.gov This allows for real-time tracking of reaction kinetics, determination of reaction endpoints, and calculation of product yield directly in the reaction mixture. biorxiv.org

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of this compound, distinguishing it from other isomers or compounds with the same nominal mass. researchgate.netresearchgate.net For the target compound, the expected exact mass can be calculated and compared to the experimental value to confirm its identity.

FormulaC₁₅H₁₀O
Nominal Mass206 Da
Monoisotopic Mass (Calculated)206.0732 u
Expected [M+H]⁺ Ion207.0804 u
Expected [M+Na]⁺ Ion229.0624 u

The confirmation of the experimental mass to within a narrow tolerance (e.g., < 5 ppm) of the calculated value provides strong evidence for the assigned molecular formula. biorxiv.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺) which is then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For this compound, several characteristic fragmentation pathways can be predicted based on established principles for aldehydes and aromatic systems. pressbooks.publibretexts.org

Key expected fragmentation pathways include:

Loss of a hydrogen radical (-1 u): Formation of a stable [M-H]⁺ acylium ion.

Loss of the formyl radical (-29 u): Cleavage of the aldehyde group (CHO) to yield a [M-CHO]⁺ ion.

Loss of carbon monoxide (-28 u): A common fragmentation for aromatic aldehydes, occurring after the initial loss of a hydrogen atom, leading to a [M-H-CO]⁺ ion.

Cleavage related to the ethynyl group: Loss of acetylene (B1199291) (C₂H₂, -26 u).

The analysis of these specific losses allows for the confirmation of the presence and location of the aldehyde and ethynyl functional groups.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInferred Structural Moiety
206205H (1)Aldehyde group
206177CHO (29)Aldehyde group
205177CO (28)Aldehyde group
177151C₂H₂ (26)Aromatic core fragmentation

X-ray Crystallography for Definitive Solid-State Structural Characterization

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not extensively detailed in publicly available literature, analysis of related structures provides significant insight into its expected molecular geometry.

For substituted biphenyl systems, a key structural parameter is the dihedral angle (torsion angle) between the two phenyl rings. In the solid state, biphenyl itself is planar, but substitution at the ortho-positions, as seen in the target molecule with the carbaldehyde and ethynyl groups, induces steric hindrance that typically forces the rings out of planarity. This twisting is a critical determinant of the molecule's conformational properties and the extent of π-conjugation across the biphenyl system. In crystallographic studies of similarly substituted biphenyls, these inter-ring angles can vary significantly. For instance, in some 2,2'-disubstituted biphenyls, the angle between the phenyl ring planes can be substantial, often exceeding 45°, to relieve steric strain. nsf.gov The crystal packing is further stabilized by intermolecular interactions, such as hydrogen bonding and ring stacking interactions (Cg-J), where Cg refers to the center of gravity of a ring. nih.gov

The crystal system for such derivatives is often monoclinic, with space groups like P2₁/c or C2/c being common for biphenyl-containing compounds. nih.gov A hypothetical data table for a related derivative illustrates the type of information obtained from a crystallographic study.

Interactive Data Table: Illustrative Crystallographic Data for a Substituted Biphenyl Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (molecules/unit cell)4
Dihedral Angle (°)e.g., ~50-80

Note: The values in this table are illustrative and represent typical data for a substituted biphenyl, not the specific target compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by signals from the aldehyde, ethynyl, and biphenyl moieties.

The aldehyde group (–CHO) presents a very strong and sharp absorption band in the IR spectrum corresponding to the C=O stretching vibration, typically found in the region of 1710-1680 cm⁻¹. The C-H stretch of the aldehyde proton usually appears as a weaker band, often split into a doublet (Fermi resonance), around 2850-2750 cm⁻¹.

The ethynyl group (–C≡C–H) gives rise to two characteristic vibrations. The C≡C triple bond stretch is a sharp band of variable intensity, appearing in the 2260-2100 cm⁻¹ region. ias.ac.in The terminal ≡C-H bond shows a strong, sharp stretching absorption near 3300 cm⁻¹.

The biphenyl framework contributes a complex set of bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. researchgate.net The C=C ring stretching vibrations occur in the 1610-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions. researchgate.netresearchgate.net Out-of-plane (OOP) C-H bending vibrations are particularly diagnostic of the substitution pattern on the phenyl rings and appear in the 900-675 cm⁻¹ range.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
AldehydeC=O stretch1710 - 1680Strong, Sharp
AldehydeC-H stretch2850 - 2750Weak to Medium
Ethynyl≡C-H stretch~3300Strong, Sharp
EthynylC≡C stretch2260 - 2100Weak to Medium, Sharp
BiphenylAromatic C-H stretch3100 - 3000Medium
BiphenylAromatic C=C stretch1610 - 1450Medium to Strong
BiphenylC-H out-of-plane bend900 - 675Strong

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides crucial information about the conjugated π-electron system and the electronic transitions within the molecule. The spectrum of this compound is expected to be rich due to the extensive conjugation involving the two phenyl rings, the ethynyl linker, and the carbonyl group.

The biphenyl unit itself exhibits a strong absorption band (π→π* transition) around 250 nm. The presence of the ethynyl and carbaldehyde substituents, which extend the conjugation, is expected to cause a bathochromic (red) shift of this primary absorption maximum (λmax) to longer wavelengths. ias.ac.innih.gov The degree of this shift is sensitive to the dihedral angle between the phenyl rings; a more planar conformation allows for greater π-orbital overlap and results in a larger red shift. nih.gov

The spectrum will likely feature multiple bands:

π→π Transitions:* These are intense absorptions arising from the promotion of electrons from π bonding to π* antibonding orbitals within the conjugated system. These are expected to be the dominant features in the spectrum. For related linear terphenylene trimers, λmax values around 295-303 nm have been observed. nih.gov

n→π Transition:* The aldehyde's carbonyl group also allows for a lower-energy n→π* transition, where a non-bonding electron from the oxygen atom is promoted to a π* antibonding orbital. This transition is formally forbidden and thus gives rise to a much weaker absorption band, which often appears as a shoulder on the tail of the more intense π→π* bands at longer wavelengths (>300 nm).

Studies on related systems show that the solvent can influence the position of λmax, particularly for polar functional groups, though this effect can be minimal for some biphenylene (B1199973) macrocycles. nih.gov

Interactive Data Table: Typical UV-Vis Absorption Maxima (λmax) for Related Chromophores

Compound/SystemChromophore TypeTypical λmax (nm)Transition Type
BiphenylAromatic~250π→π
EthynylbenzeneArylalkyne~245π→π
Benzaldehyde (B42025)Aromatic Aldehyde~245, ~280, ~320π→π, π→π, n→π
Ethynyl-Biphenyl SystemsConjugated Arylalkyne290 - 310π→π

The introduction of both ethynyl and carbaldehyde groups onto the biphenyl scaffold in this compound would likely result in a primary π→π* absorption maximum significantly red-shifted from that of simple biphenyl, potentially in the 290-320 nm range or higher, reflecting the extended and complex conjugated system. nih.govresearchgate.nettandfonline.com

Computational and Theoretical Chemistry Studies of 2 Ethynyl 1,1 Biphenyl 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. doaj.org For 2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), could provide a detailed understanding of its electronic structure. researchgate.net These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The substitution pattern of this compound, with an electron-withdrawing carbaldehyde group and an electron-donating (via π-conjugation) ethynyl (B1212043) group, is expected to significantly influence its electronic properties. DFT studies on substituted biphenyls have shown that the nature and position of substituents have a profound effect on the HOMO and LUMO energy levels. doaj.org For instance, the carbaldehyde group would likely lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the carbonyl carbon. Conversely, the ethynyl group can participate in the π-system, potentially raising the HOMO energy.

Furthermore, DFT is instrumental in studying reaction energetics. While specific reaction studies for this compound are not available, DFT could be employed to model various transformations. For example, the oxidation of the aldehyde to a carboxylic acid or the addition of a nucleophile to the ethynyl group could be computationally investigated to determine activation barriers and reaction enthalpies. Studies on related biphenyl (B1667301) aldehydes have utilized DFT to understand reaction mechanisms and predict the feasibility of certain synthetic routes. acs.org

Table 1: Predicted Electronic Properties of Substituted Biphenyls from DFT Studies

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Key Finding
Biphenyl-6.24-0.385.86Reference unsubstituted system.
4-Nitro-biphenyl-6.85-1.545.31NO2 group lowers both HOMO and LUMO energies. doaj.org
2-(Dimethylamino)biphenyl-2′-carboxaldehydeNot specifiedNot specifiedNot specifiedDFT used to study n→π* interactions between the amino and aldehyde groups. acs.orgresearchgate.net
Biphenyl-based iminooxime-6.01-1.754.26The extended conjugation in the iminooxime derivative leads to a smaller HOMO-LUMO gap compared to biphenyl. researchgate.net

Note: The values in this table are illustrative and taken from studies on different biphenyl derivatives. They serve to demonstrate the utility of DFT in predicting electronic properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of flexible molecules over time. nih.gov An MD simulation of this compound in a relevant solvent (e.g., water or an organic solvent) would reveal the preferred dihedral angles and the energy barriers for rotation around the central carbon-carbon bond. nih.gov This is crucial for understanding how the molecule might interact with biological targets or other molecules. nih.gov

MD simulations can also provide insights into intermolecular interactions. For example, if this molecule were to be studied for its potential as a ligand for a biological receptor, MD simulations could model the binding process and identify key interactions (e.g., hydrogen bonds, π-stacking) that stabilize the complex. nih.govtandfonline.com The flexibility of the biphenyl linkage and the rotational freedom of the substituent groups would be critical factors in achieving an optimal binding conformation.

Modeling of Reaction Mechanisms and Transition State Structures

Computational modeling is invaluable for elucidating reaction mechanisms at a molecular level. For this compound, theoretical methods can be used to map out the potential energy surfaces of various reactions. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. rsc.org

For instance, in a hypothetical intramolecular cyclization reaction, where the carbaldehyde and ethynyl groups react, computational modeling could determine the most likely pathway. By calculating the energies of the transition states, one can predict the activation energy and, consequently, the reaction rate. DFT is a common method for locating and characterizing transition state structures. rsc.org

A study on substituted 2-(dimethylamino)biphenyl-2′-carboxaldehydes used DFT to investigate the n→π* interaction, which can be considered a prelude to a nucleophilic addition reaction, tracing a portion of the Bürgi–Dunitz trajectory. acs.orgresearchgate.net This highlights how computational modeling can provide deep mechanistic insights into intramolecular interactions and reactivity.

Quantitative Structure-Reactivity Relationships (QSAR) and Prediction of Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.gov While a QSAR study would require data on a series of related compounds, the principles of QSAR can be used to predict the behavior of this compound.

Various molecular descriptors can be calculated for the molecule, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. researchgate.net These descriptors can then be used in existing QSAR models for properties like toxicity, metabolic stability, or receptor binding affinity for a particular target class.

For example, 3D-QSAR studies on biphenyl derivatives as aromatase inhibitors have successfully built models that predict inhibitory activity based on pharmacophoric features like hydrogen bond acceptors and aromatic rings. nih.gov By analyzing the structure of this compound, one could infer its potential to fit into such pharmacophore models. The aldehyde group could act as a hydrogen bond acceptor, and the two phenyl rings provide the aromatic features.

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamplesRelevance
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energiesGovern electrostatic interactions and reactivity.
Steric Molecular weight, Molecular volume, Surface area, Principal moments of inertiaDefine the size and shape of the molecule, influencing binding to active sites.
Hydrophobic LogP (octanol-water partition coefficient)Relates to solubility and membrane permeability.
Topological Connectivity indices, Wiener indexDescribe the branching and connectivity of the molecular graph.

Analysis of Aromaticity, Conjugation, and Steric Effects within the Molecular Framework

The concept of aromaticity is central to the stability and reactivity of the phenyl rings in this compound. libretexts.orglibretexts.org Aromatic systems are cyclic, planar, fully conjugated, and possess [4n+2] π electrons. masterorganicchemistry.commsu.edu Both phenyl rings in the biphenyl core are aromatic. Computational methods can quantify aromaticity through indices like the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. masterorganicchemistry.com

Conjugation plays a significant role in this molecule. The π-systems of the two phenyl rings are in conjugation, although the degree of conjugation is dependent on the dihedral angle between them. A more planar conformation would lead to greater π-orbital overlap and enhanced conjugation, which is generally stabilizing. msu.edu However, this is counteracted by steric hindrance. The ethynyl and carbaldehyde substituents also extend the conjugated system. The ethynyl group's triple bond can align with the π-system of its attached phenyl ring, and the carbonyl group of the carbaldehyde is also conjugated with its phenyl ring.

Q & A

Q. What are effective synthetic routes for 2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde?

The compound can be synthesized via palladium-catalyzed C−H activation using transient directing groups (TDGs). For example, similar biphenyl carbaldehyde derivatives were prepared via a general procedure (GP-2) involving coupling reactions with alkenes or alkynes under optimized conditions. Column chromatography (e.g., hexane/EtOAc gradients) is commonly used for purification, yielding products with >90% purity . Key steps include:

  • Catalyst system : Palladium(II) acetate with supporting ligands.
  • Solvent : Dichloroethane or toluene at 80–100°C.
  • Characterization : Confirm regioselectivity via 1H^1H NMR (e.g., aldehyde proton at δ 9.5–10.0 ppm) .

Q. How is this compound characterized post-synthesis?

Analytical methods include:

  • 1H^1H and 13C^{13}C NMR : Aldehyde protons appear as singlets (δ 9.5–10.0 ppm); ethynyl groups show distinct coupling patterns (e.g., J=2.6HzJ = 2.6 \, \text{Hz}) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H+^+] or [M+^+]) with <5 ppm error .
  • IR spectroscopy : Stretching frequencies for aldehyde (ν ~1700 cm1^{-1}) and ethynyl (ν ~2100 cm1^{-1}) groups .

Q. What purification strategies are recommended for this compound?

Flash column chromatography with hexane/EtOAc gradients (e.g., 5–15% EtOAc) effectively separates biphenyl carbaldehydes from byproducts. For polar derivatives, silica gel with higher EtOAc ratios (up to 30%) or preparative HPLC may be required .

Advanced Research Questions

Q. How can low yields in palladium-catalyzed C−H activation be addressed?

Contradictory yields (e.g., 53–92% in similar reactions) may arise from:

  • Substrate steric hindrance : Bulky substituents reduce catalytic efficiency. Optimize TDGs (e.g., methyl vs. trifluoromethyl groups) to enhance directing effects .
  • Catalyst loading : Increase Pd(OAc)2_2 from 5 mol% to 10 mol% for challenging substrates .
  • Reaction time : Extend from 12 to 24 hours for electron-deficient arenes .

Q. How does transient directing group (TDG) strategy control regioselectivity in CDC reactions?

TDGs (e.g., methyl or methoxy groups) temporarily coordinate to the palladium catalyst, directing C−H functionalization to specific positions. For example, 4'-methoxy derivatives favor ortho-functionalization due to electron-donating effects, while ethynyl groups promote meta-selectivity via steric interactions .

Q. What computational methods validate the electronic effects of substituents on reactivity?

Density functional theory (DFT) calculations can model substituent effects:

  • Hammett parameters : Correlate σ+^+ values with reaction rates (e.g., electron-withdrawing groups slow activation).
  • NBO analysis : Quantify charge distribution at the aldehyde and ethynyl sites .

Q. How is this compound applied in photochemical cyclization?

The aldehyde group can be converted to O-acetyl oximes, which undergo UV-induced cyclization to form phenanthridines. For example, irradiation of 2',3'-dimethoxy derivatives yields 4-methoxyphenanthridine (54% yield) via a radical mechanism . Key parameters:

  • Wavelength : 254 nm UV light.
  • Solvent : Acetonitrile or DMF.

Data Contradiction Analysis

Q. Why do similar synthetic procedures yield divergent results for biphenyl carbaldehydes?

Discrepancies in yields (e.g., 64% vs. 92%) may stem from:

  • Substrate purity : Impurities in starting materials (e.g., 2'-methyl-[1,1'-biphenyl]-2-carbaldehyde) reduce coupling efficiency .
  • Reaction scale : Milligram-scale reactions often show lower reproducibility than gram-scale due to mixing inefficiencies .
  • Byproduct formation : Competing pathways (e.g., over-oxidation of ethynyl groups) require stricter inert-atmosphere controls .

Methodological Recommendations

  • Storage : Store under inert atmosphere (N2_2/Ar) at 2–8°C to prevent aldehyde oxidation .
  • Handling : Use gloveboxes for air-sensitive intermediates (e.g., palladium complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.